Ethyl azetidine-3-carboxylate
Description
Overview of Azetidine (B1206935) Heterocycles in Organic Synthesis and Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a crucial class of compounds in the fields of organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net Initially underexplored due to synthetic challenges, they have gained significant popularity in drug discovery campaigns over the last decade. ub.bwchemrxiv.org The azetidine scaffold is present in a variety of natural products and is a key structural motif in numerous synthetic pharmaceutical agents. rsc.orgub.bwmdpi.com Its value stems from its ability to introduce molecular rigidity and three-dimensionality into drug candidates, which can lead to higher binding affinity with biological targets. nih.gov
In medicinal chemistry, the azetidine ring is considered a "privileged motif". rsc.org It can act as a bioisostere for other functional groups, improving the physicochemical properties of molecules. nih.gov This has led to the incorporation of azetidines into a wide range of biologically active compounds, including anticancer, antibacterial, and antiviral agents, as well as treatments for central nervous system disorders. semanticscholar.org Several approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine ring, highlighting its importance in modern pharmaceuticals. rsc.orgchemrxiv.orgmdpi.com In organic synthesis, azetidines serve as versatile building blocks, undergoing various transformations to create more complex acyclic and heterocyclic structures. ub.bwclockss.org
The Role of Ring Strain in Azetidine Reactivity
The chemical behavior of azetidines is largely governed by their considerable ring strain. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain, a consequence of the four-membered ring structure, endows the molecule with a unique balance of stability and reactivity. researchgate.net While stable enough for practical handling, the ring is susceptible to cleavage under appropriate reaction conditions, a property that chemists exploit for synthetic transformations. rsc.orgnih.gov
The ring strain energy of azetidine is approximately 25.2–25.4 kcal/mol. rsc.orgresearchgate.netclockss.org This value positions azetidines between the less stable, highly reactive aziridines (three-membered rings) and the more stable, unreactive pyrrolidines (five-membered rings). rsc.orgclockss.org This intermediate reactivity allows for controlled ring-opening reactions, which are key to their application as synthetic intermediates. ub.bwnih.gov The strain can, however, also lead to undesired decomposition pathways, particularly under acidic conditions or through metabolic processes. nih.gov Despite the high strain, the basicity of the azetidine nitrogen (pKa ≈ 11.29) is surprisingly similar to that of the less strained pyrrolidine (B122466) (pKa ≈ 11.31), allowing it to behave as a typical secondary amine in many reactions. clockss.org
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine | 5 | 5.4 - 5.8 |
| Piperidine | 6 | 0 |
Data sourced from multiple references. rsc.orgresearchgate.netclockss.org
| Drug Name | Therapeutic Area |
|---|---|
| Azelnidipine | Antihypertensive |
| Cobimetinib | Anticancer (MEK inhibitor) |
| Ximelagatran | Anticoagulant (withdrawn) |
| Baricitinib | Rheumatoid Arthritis (JAK inhibitor) |
Data sourced from multiple references. rsc.orgchemrxiv.orgmdpi.com
Specific Importance of Azetidine-3-carboxylate Scaffolds in Chemical and Biological Research
Within the broader class of azetidines, scaffolds bearing a carboxylate group at the 3-position are of particular significance. mdpi.comresearchgate.net Azetidine-3-carboxylic acid and its esters, such as ethyl azetidine-3-carboxylate, are highly valuable building blocks for the synthesis of diverse, biologically active molecules. researchgate.netrsc.orgresearchgate.net Their utility is demonstrated by their role as integral components in a number of sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for the treatment of autoimmune diseases like multiple sclerosis. semanticscholar.org
These scaffolds serve as conformationally constrained β-amino acid derivatives, making them of interest for applications in peptidomimetics and the study of protein folding (foldamers). rsc.orgnih.govscispace.com The 3-carboxylate group provides a convenient handle for further functionalization. For instance, research has shown the transformation of ethyl 3-bromoazetidine-3-carboxylates via nucleophilic substitution to generate a wide array of new azetidine derivatives. nih.govscispace.com Similarly, the conversion of ethyl 3-azidoazetidine-3-carboxylate to 3-aminoazetidine-3-carboxylate provides access to another important class of constrained amino acids. rsc.org The ability to easily diversify the azetidine-3-carboxylate core makes it a powerful tool for generating libraries of compounds for drug discovery programs. rsc.org
Contextualizing this compound within Contemporary Azetidine Research
This compound, often handled as its hydrochloride salt, is a key intermediate in modern chemical research. chemshuttle.comnih.gov Its applications extend beyond being a simple building block; for example, it has been identified as a useful, non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs). affinanotech.com This highlights its role in the development of sophisticated therapeutic modalities.
In synthetic chemistry, this compound is a versatile starting material. chemshuttle.com For example, it can be converted into the corresponding ethyl ester of azetidine-2,3-dicarboxylic acid, a precursor for NMDA receptor ligands, through a multi-step process involving N-protection, deprotonation, and carboxylation. nih.gov Furthermore, research by De Kimpe and co-workers has detailed the use of ethyl 3-azidoazetidine-3-carboxylate, derived from related precursors, in syntheses that yield 3-aminoazetidine-3-carboxylate upon hydrogenolysis. rsc.org These examples underscore the compound's central role as a precursor for a wide range of functionalized azetidines that would be difficult to access otherwise. rsc.org
Current Research Challenges and Opportunities in Azetidine-3-carboxylate Synthesis and Functionalization
Despite their utility, the synthesis and functionalization of azetidine-3-carboxylates are not without challenges. The primary difficulty stems from the inherent ring strain of the four-membered ring, which makes their synthesis more challenging compared to their five- and six-membered counterparts like pyrrolidine and piperidine. researchgate.netub.bw This strain can also lead to undesired ring-opening during synthetic manipulations. nih.gov Traditional methods for azetidine synthesis often suffer from low yields or poor functional group tolerance. researchgate.net
These challenges create significant opportunities for the development of novel and more efficient synthetic methodologies. Recent advances include the thermal isomerization of substituted aziridine-2-carboxylates to yield azetidine-3-carboxylates, a method that transforms the kinetically favored aziridine into the thermodynamically more stable azetidine. rsc.orgnih.govscispace.com Another promising strategy is the strain-release reaction of highly strained 1-azabicyclo[1.1.0]butane (ABB) with various reagents to rapidly generate 1,3-disubstituted azetidines, which can then be converted to azetidine-3-carboxylic acid derivatives. semanticscholar.org Other modern approaches include aza-Michael additions to azetidin-3-ylidene acetates, mdpi.com various cycloaddition reactions, rsc.org and the development of stereoselective methods to control the geometry of substituents on the ring. nih.govnih.gov The ongoing development of robust and versatile synthetic routes to functionalized azetidine-3-carboxylates remains an active and important area of chemical research. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617275 | |
| Record name | Ethyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791775-01-4 | |
| Record name | Ethyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Azetidine 3 Carboxylate and Its Derivatives
Classical and Established Synthetic Approaches to Azetidine-3-carboxylic Acid Esters
Established methods for synthesizing azetidine-3-carboxylic acid esters often rely on intramolecular cyclization of carefully designed acyclic precursors or through cycloaddition reactions. These approaches provide reliable access to the core azetidine (B1206935) structure, which can be further functionalized.
Intramolecular cyclization is a cornerstone in the synthesis of azetidine rings. nih.gov This strategy involves the formation of a bond between a nitrogen atom and a carbon atom within the same molecule to close the four-membered ring.
The conversion of β-amino alcohols into azetidines is a common and effective strategy. This transformation typically requires a multi-step sequence. One such method involves the copper-catalyzed N-arylation of a β-amino alcohol, followed by N-cyanomethylation. The final ring closure is achieved through a one-pot mesylation of the hydroxyl group, which is then displaced by the nitrogen atom in the presence of a base to form the azetidine ring. organic-chemistry.org Another approach focuses on activating the hydroxyl group of the amino alcohol to facilitate the cyclization, a method that avoids toxic reagents and is compatible with various functional groups. organic-chemistry.org The key step in these syntheses is often a base-induced azetidine ring closure. mdpi.com
Table 1: Example of Azetidine Synthesis from a β-Amino Alcohol Derivative
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | N-Arylation | Copper Catalyst | Attaches an aryl group to the nitrogen atom. |
| 2 | N-Cyanomethylation | Introduces a cyanomethyl group on the nitrogen. |
This strategy is one of the most frequently used methods for forming the azetidine ring. nih.gov It involves an intramolecular SN2 reaction where a nitrogen nucleophile attacks a carbon atom bearing a suitable leaving group. nih.gov A common precursor is a γ-amino halide or a γ-amino sulfonate. For instance, diethyl bis(hydroxymethyl)malonate can be triflated, and the subsequent reaction with an amine leads to an intramolecular cyclization, forming the azetidine ring. google.com The resulting diethyl azetidine-3,3-dicarboxylate can then be selectively decarboxylated. Similarly, the displacement of a mesylate group in appropriately substituted precursors is a well-established method for synthesizing azetidines. google.com
Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step.
The aza-Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, which is considered one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction is typically initiated by UV light, which excites the imine component to react with the alkene. nih.gov While both intermolecular and intramolecular versions exist, the intermolecular reaction is more common. nih.gov A significant challenge in this reaction is the competing E/Z isomerization of the imine, which can be an undesired relaxation pathway. nih.gov To overcome some of the limitations, recent advancements have utilized visible light in the presence of a photocatalyst. For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes has been developed using an Iridium(III) photocatalyst and blue light to generate azetidines. rsc.org
Table 2: Key Features of the Aza-Paternò-Büchi Reaction for Azetidine Synthesis
| Feature | Description |
|---|---|
| Reaction Type | [2+2] Photocycloaddition nih.gov |
| Reactants | Imine and Alkene nih.gov |
| Conditions | UV light or Visible Light with a Photocatalyst nih.govrsc.org |
| Product | Functionalized Azetidine researchgate.net |
| Challenges | E/Z Isomerization of acyclic imines, limited success with certain substrates. nih.govchemrxiv.org |
Another synthetic route to the azetidine core involves the reduction of azetidin-2-ones, also known as β-lactams. magtech.com.cn The chemistry of β-lactams is extensive, and they can serve as versatile precursors. The reduction of the cyclic amide (lactam) functionality to the corresponding amine (azetidine) provides direct access to the saturated heterocyclic ring. This method is a key transformation in the broader field of azetidine synthesis. magtech.com.cn
Cycloaddition Reactions in Azetidine-3-carboxylate Synthesis
Recent Advancements in Azetidine-3-carboxylate Synthesis
Recent breakthroughs in synthetic organic chemistry have provided powerful tools for the construction of the azetidine framework. These advancements include the strategic use of metal catalysts to facilitate ring formation through various mechanisms, as well as the emergence of organocatalysis and photocatalysis as milder and more sustainable alternatives.
Metal-catalyzed reactions have become indispensable in the synthesis of complex organic molecules, and azetidines are no exception. Catalysts based on palladium, titanium, and lanthanides have been successfully employed to promote the formation of the azetidine ring through diverse mechanistic pathways.
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful method for the synthesis of azetidines. acs.orgorganic-chemistry.org This approach utilizes a directing group, such as picolinamide (PA), to guide the palladium catalyst to a specific C–H bond for activation and subsequent C–N bond formation. organic-chemistry.orgnih.gov The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, enabling the transformation of γ-C(sp³)–H bonds into the C–N bond of the azetidine ring with high diastereoselectivity. organic-chemistry.org
This methodology has been successfully applied to synthesize a variety of azetidine compounds, including complex polycyclic and azabicyclic scaffolds. acs.orgresearchgate.net The reaction conditions are generally mild, employing relatively low catalyst loading and inexpensive reagents. organic-chemistry.orgnih.gov The predictability of the selectivity makes it a valuable tool in organic synthesis. organic-chemistry.org Furthermore, the picolinamide directing group can be removed post-synthesis, affording the free NH-azetidine for further functionalization. nih.gov
Table 1: Examples of Palladium(II)-Catalyzed C(sp³)–H Amination for Azetidine Synthesis
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(2-picolinoyl)-2-methyl-2-phenylpropan-1-amine | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 2-(2-methyl-2-phenylpropyl)-2H-isothiazolo[2,3-a]pyridin-3(2H)-one | 75 | organic-chemistry.org |
| N-(2-picolinoyl)-2,2-dimethylpropan-1-amine | Pd(OAc)₂ | PhI(OAc)₂ | Toluene | 2-(tert-butyl)-2H-isothiazolo[2,3-a]pyridin-3(2H)-one | 82 | organic-chemistry.org |
A titanium(IV)-mediated Kulinkovich-type reaction has been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net This transformation utilizes an alkyl Grignard reagent or a terminal olefin as a coupling partner. researchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate through a Kulinkovich-type process. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered nitrogen-containing ring. researchgate.net This method provides a single-step route to structurally diverse and previously unreported NH-azetidines in moderate yields. nih.govresearchgate.net
Table 2: Ti(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines
| Oxime Ether Substrate | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| O-benzylcyclohexanone oxime | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | 1-azaspiro[3.5]nonane | 65 | researchgate.net |
| O-benzyl-4-phenylcyclohexanone oxime | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | 8-phenyl-1-azaspiro[3.5]nonane | 58 | researchgate.net |
Lanthanide catalysts, specifically lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be highly effective in promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgnih.govbohrium.com This reaction proceeds in high yields and exhibits tolerance to a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.orgnih.govbohrium.com The La(OTf)₃ catalyst facilitates the C3-selective ring-opening of the epoxide by the amine, leading to the formation of the azetidine ring. frontiersin.org Computational studies suggest that the coordination of lanthanum(III) to the substrate and/or product influences the regioselectivity of the aminolysis. frontiersin.orgnih.gov This method represents a novel and efficient synthetic route to functionalized azetidines. nih.gov
Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines from Epoxy Amines
| Epoxy Amine Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (cis)-N-benzyl-2,3-epoxy-4-phenylbutanamine | La(OTf)₃ | CH₃CN | 80 | 1-benzyl-3-hydroxy-4-phenylazetidine | 92 | frontiersin.org |
| (cis)-N-tosyl-2,3-epoxy-4-phenylbutanamine | La(OTf)₃ | CH₃CN | 80 | 1-tosyl-3-hydroxy-4-phenylazetidine | 85 | frontiersin.org |
While not a ring-forming reaction itself, palladium-catalyzed cross-coupling reactions are crucial for the derivatization of the azetidine core, including ethyl azetidine-3-carboxylate. The Suzuki-Miyaura coupling, for instance, can be employed to introduce aryl or heteroaryl substituents at various positions on the azetidine ring, provided a suitable halide or triflate is present. More directly, palladium catalysts have been used for the N-arylation of the parent azetidine ring with aryl or heteroaryl bromides. researchgate.net This method allows for the synthesis of a wide range of N-arylazetidines without cleavage of the four-membered ring under the reaction conditions. researchgate.net This highlights the utility of palladium catalysis in the late-stage functionalization of the azetidine scaffold.
In recent years, organocatalysis and photocatalysis have gained prominence as powerful strategies in organic synthesis, offering mild reaction conditions and unique reactivity. These approaches have been successfully applied to the synthesis of azetidines.
Visible-light-driven methods have been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release (RSR) photocatalysis mechanism. chemrxiv.orgchemrxiv.org This process is initiated by an organic photosensitizer that facilitates an energy-transfer process with sulfonylimine precursors. chemrxiv.org The resulting radical intermediates are then trapped by the strained ABB, leading to the formation of the azetidine ring in a single step and with high chemical yields. chemrxiv.orgchemrxiv.org
Furthermore, photo-induced copper catalysis has enabled the synthesis of azetidines via a [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov In this reaction, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine product. nih.gov This method allows for the construction of azetidine scaffolds bearing vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| Phenyliodine diacetate |
| Toluene |
| Titanium(IV) isopropoxide |
| Ethylmagnesium bromide |
| Diethyl ether |
| Lanthanum(III) trifluoromethanesulfonate |
| Acetonitrile (B52724) |
Stereoselective and Enantioselective Protocols for Azetidine-3-carboxylate Derivatives
The synthesis of enantiomerically pure azetidine-3-carboxylate derivatives is a significant challenge in organic chemistry, driven by the prevalence of chiral azetidine motifs in pharmaceuticals. nih.gov Methodologies to control stereochemistry are crucial for accessing specific isomers with desired biological activities.
Chiral auxiliaries play a pivotal role in stereoselective synthesis, guiding the formation of a desired stereoisomer. Among these, chiral tert-butanesulfinamides, developed by Ellman, have emerged as highly effective reagents for the asymmetric synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net These auxiliaries are advantageous due to their commercial availability in both enantiomeric forms, low cost, and the ability to induce high levels of stereoselectivity. nih.govacs.org
A general and scalable three-step approach utilizing chiral tert-butanesulfinamides allows for the production of enantioenriched C2-substituted azetidines. nih.gov This method starts with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral auxiliary to form a sulfinimine. nih.gov Subsequent organometallic addition and intramolecular cyclization yield the azetidine product with high diastereoselectivity. nih.gov The diastereomers can often be separated by standard chromatographic techniques, and the auxiliary is readily cleaved to provide the enantioenriched azetidine. nih.govacs.org This strategy has been successfully applied to synthesize a range of C2-substituted azetidines with aryl, vinyl, allyl, and various alkyl groups. nih.gov
The versatility of tert-butanesulfinamide as a chiral auxiliary is further demonstrated in the synthesis of chiral azetidin-3-ones. nih.gov In this approach, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using Ellman's chemistry, affords the desired azetidin-3-ones. nih.gov The tert-butanesulfonyl group serves as both a protecting group and a source of chirality, and it can be easily removed under acidic conditions. nih.gov
(S)-1-Phenylethylamine is another chiral auxiliary that has been effectively used in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This auxiliary also functions as the nitrogen donor for the azetidine ring. rsc.org
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. One notable approach involves the use of optically active α-methylbenzylamine as a chiral auxiliary in the synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.gov This practical method starts from inexpensive starting materials and employs an intramolecular alkylation to construct the azetidine ring, allowing for the production of significant quantities of each enantiomer in five to six steps. nih.gov
Another strategy for achieving diastereoselectivity is through the hydrozirconation of unsaturated precursors. For instance, the treatment of a suitable starting material with the Schwartz reagent, followed by reaction with iodine, generates an iodocarbamate intermediate. rsc.org Base-promoted intramolecular cyclization of this intermediate affords enantiopure cis-2,3-disubstituted azetidines. rsc.org
Green Chemistry and Scalable Methodologies for Azetidine Intermediates
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of azetidine intermediates. A key aspect of this is the development of scalable and cost-effective methods.
One such approach is a three-step synthesis of chiral C2-substituted monocyclic azetidines that starts from inexpensive materials and utilizes chiral tert-butanesulfinamides for diastereocontrol. acs.org This method has been shown to be effective on a gram-scale, demonstrating its potential for larger-scale production. nih.gov The ability to produce either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide adds to its practicality. acs.org
Visible-light-mediated intermolecular aza Paternò–Büchi reactions offer another green synthetic route. This method uses a commercially available iridium photocatalyst for the [2+2] cycloaddition of oximes with alkenes, proceeding under mild conditions with operational simplicity. researchgate.net The resulting highly functionalized azetidines can be readily deprotected to yield the free azetidine, making this a desirable approach. researchgate.net
Furthermore, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a [3+1] cyclization approach to azetidines. nih.gov This atom-economical synthesis is characterized by its operational simplicity and the use of a cheap catalyst. nih.gov
Strategies for Highly Functionalized this compound Derivatives
The development of methods to introduce a wide range of functional groups onto the azetidine core is crucial for expanding the chemical space and accessing novel derivatives with diverse properties.
Introduction of Diverse Substituents onto the Azetidine Core
Several strategies have been developed to introduce substituents at various positions of the azetidine ring.
At the C2-position: Chiral C2-substituted azetidines can be synthesized using chiral tert-butanesulfinamide as an auxiliary in a Reformatsky-type reaction, followed by reduction and cyclization. rsc.org
At the C3-position: 3-Bromoazetidine-3-carboxylic acid derivatives serve as versatile intermediates. rsc.org The bromine atom can be displaced by various nucleophiles, such as potassium cyanide, potassium thiocyanate, and sodium azide (B81097), to introduce different functionalities. rsc.org
Via Iodocyclization: The iodocyclization of homoallylic amines provides a route to functionalized 2-(iodomethyl)azetidine derivatives. rsc.org
Metal-Catalyzed Reactions: Palladium-catalyzed allylic amination has been used for the enantioselective formation of azetidines. rsc.org Tantalum-catalyzed hydroaminoalkylation offers another route to substituted azetidines. rsc.org
A summary of methods for introducing substituents is presented in the table below.
| Position | Method | Reagents/Catalysts | Type of Substituent Introduced |
| C2 | Reformatsky-type reaction with chiral auxiliary | tert-butanesulfinamide | Various alkyl and aryl groups |
| C3 | Nucleophilic substitution | KCN, KSCN, NaN3 | Cyano, thiocyanato, azido |
| C2 | Iodocyclization | Iodine, NaHCO3 | Iodomethyl |
| Various | Palladium-catalyzed allylic amination | Pd(OAc)2 | Various |
| Various | Tantalum-catalyzed hydroaminoalkylation | Tantalum catalyst | Various |
Access to Non-Symmetric Azetidine-3-carboxylate Scaffolds
The synthesis of non-symmetrically substituted azetidines is essential for fine-tuning the properties of these molecules. One approach involves the thermal isomerization of aziridines. Base-promoted cyclization of dibromo amino esters can yield both aziridines and azetidines. rsc.org The kinetically favored aziridine (B145994) can then be isomerized to the thermodynamically more stable azetidine by heating, providing access to 3-bromoazetidine-3-carboxylic acid derivatives that can be further functionalized. rsc.org
Enantioselective synthesis of 1,2,3-trisubstituted azetidines can be achieved through a microwave-promoted intramolecular cyclization of γ-aminoalcohols, which are derived from a multi-step sequence starting with the condensation of substituted aldehydes and anilines. rsc.org The steric and electronic nature of the substituents on both the aldehyde and the amine significantly influences the reaction outcome. rsc.org
Contemporary Challenges and Future Directions in Azetidine-3-carboxylate Synthesis
The inherent ring strain of the azetidine core, coupled with the need for precise stereochemical control and scalable processes, defines the primary challenges in the synthesis of azetidine-3-carboxylates. Concurrently, emerging methodologies in catalysis and computational chemistry are opening new avenues to address these issues.
Contemporary Challenges:
Ring Strain: The approximately 25.4 kcal/mol of ring strain in azetidines makes their synthesis thermodynamically challenging. This strain can lead to difficulties in ring formation and an increased propensity for ring-opening reactions under various conditions, complicating synthetic manipulations.
Stereocontrol: Establishing and maintaining the desired stereochemistry at the C2, C3, and C4 positions of the azetidine ring is a significant challenge. The development of stereoselective methods is crucial for accessing enantiomerically pure azetidine-3-carboxylic acid derivatives, which are often required for pharmaceutical applications. For instance, the synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid required distinct stereocontrolled strategies to access the cis and trans isomers.
Future Directions:
The future of azetidine-3-carboxylate synthesis lies in the development of more efficient, selective, and sustainable methodologies. Key areas of innovation include novel catalytic systems, the application of biocatalysis, advanced C-H functionalization techniques, and the use of computational modeling to guide synthetic efforts.
Novel Catalytic Methods:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis and functionalization of azetidines under mild conditions. This approach enables the generation of radical intermediates that can participate in various bond-forming reactions. For example, a radical strain-release photocatalysis method has been developed for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has also been reported.
Transition Metal Catalysis: Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has proven effective for synthesizing functionalized azetidines. This method allows for the formation of the azetidine ring through the activation of otherwise unreactive C-H bonds.
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral azetidines is a promising green and highly selective approach. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective ring expansion of aziridines to azetidines. Additionally, whole-cell catalysts, like Rhodococcus erythropolis, have been utilized for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to the corresponding carboxylic acids with excellent enantiomeric excess.
C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring offers a more atom-economical and efficient way to introduce molecular diversity. Palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines has been developed, providing access to stereochemically defined building blocks. This late-stage functionalization is particularly valuable in drug discovery for the rapid generation of analog libraries.
Computational Modeling: In silico methods are becoming increasingly important in predicting the feasibility and outcome of complex chemical reactions. Computational models have been used to predict the success of photocatalyzed azetidine synthesis by calculating the frontier orbital energies of reactants. These models can pre-screen potential substrates, reducing the need for extensive trial-and-error experimentation. Furthermore, DFT calculations have been employed to understand the mechanism of azetidine formation, such as in the intramolecular cyclization catalyzed by AzeJ, a S-adenosylmethionine (SAM)-dependent enzyme.
The following table summarizes some of the key research findings in advanced synthetic methodologies for azetidines:
| Methodology | Key Findings | Catalyst/Reagent | Substrate Scope | Ref. |
| Photocatalysis | Radical strain-release synthesis of densely functionalized azetidines. | Organic photosensitizer | Azabicyclo[1.1.0]butanes (ABBs) and sulfonylimines | |
| Photocatalysis | Intermolecular [2+2] photocycloaddition for azetidine synthesis. | Ir(III) photocatalyst | 2-Isoxazoline-3-carboxylates and alkenes | |
| Biocatalysis | Enantioselective-Stevens rearrangement for azetidine synthesis. | Engineered cytochrome P450 variant (P411-AzetS) | Aziridines | |
| Biocatalysis | Enantioselective hydrolysis of racemic azetidine-2-carbonitriles. | Rhodococcus erythropolis AJ270 whole cells | Racemic 1-benzylazetidine-2-carbonitriles | |
| C-H Functionalization | Stereospecific, directed C(sp³)–H arylation at the C3 position. | Pd catalyst with 8-aminoquinoline directing group | Azetidine-2-carboxylic acid derivatives | |
| Computational Modeling | Prediction of photocatalyzed azetidine synthesis outcomes. | Computational models based on frontier orbital energies | Alkenes and oximes |
Chemical Reactivity and Derivatization Strategies of Ethyl Azetidine 3 Carboxylate
Fundamental Reactivity Derived from Azetidine (B1206935) Ring Strain
The azetidine ring is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. researchgate.netrsc.org This strain is a driving force for reactions that lead to the opening or expansion of the four-membered ring, as these transformations relieve the inherent steric and torsional strain. researchgate.netrsc.org While more stable than the highly reactive three-membered aziridines, azetidines are considerably more susceptible to ring-opening than their five-membered pyrrolidine (B122466) counterparts. researchgate.netrsc.org The reactivity of the azetidine ring can be further enhanced by activation of the nitrogen atom, typically through protonation or conversion to a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn
The strained nature of the azetidine ring makes it susceptible to cleavage by various nucleophiles. These reactions typically require activation of the ring, for instance, by forming an azetidinium ion, which possesses a better leaving group. researchgate.netnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. In the case of unsymmetrical azetidines, nucleophilic attack is generally controlled by electronic effects, favoring attack at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For azetidines with substituents that can stabilize a carbocation, such as aryl or vinyl groups, cleavage of the C-N bond adjacent to the substituent is often observed. magtech.com.cn
While specific studies detailing extensive nucleophilic ring-opening reactions of ethyl azetidine-3-carboxylate are not abundant in the readily available literature, the general principles of azetidine reactivity suggest that it would undergo such reactions under appropriate conditions. Activation of the nitrogen, for example by a strong acid or an alkylating agent, would be a prerequisite for the reaction to proceed with most nucleophiles.
Table 1: Examples of Nucleophilic Ring-Opening of Azetidine Derivatives
| Azetidine Derivative | Nucleophile | Activating Agent | Product | Reference |
| N-Activated Azetidines | Fluoride ([18F]F-) | Quaternization | 3-[18F]Fluoropropyl amines | researchgate.net |
| 2-Arylazetidinium Salts | Halide Ions (e.g., Cl-, Br-) | Quaternization | γ-Haloamines | researchgate.net |
Note: This table provides general examples of azetidine ring-opening reactions due to a lack of specific data for this compound.
Azetidines can undergo ring-expansion reactions to form larger, less strained heterocyclic systems such as pyrrolidines, piperidines, and even larger rings. nih.gov These transformations are often driven by the release of ring strain and can be initiated by various reagents and conditions. For instance, the reaction of azetidine carboxylate esters with metallocarbenes can generate azetidinium ylides, which then undergo a magtech.com.cnresearchgate.net-shift to yield ring-expanded pyrrolidine products. magtech.com.cn This strategy has been successfully applied in the synthesis of pyrrolizidine (B1209537) alkaloids. magtech.com.cn
Another approach to ring expansion involves the acid-mediated rearrangement of substituted azetidines. For example, 2,2-disubstituted azetidine carbamates have been shown to undergo ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. acs.org
Table 2: Examples of Ring-Expansion Reactions of Azetidine Derivatives
| Azetidine Derivative | Reagent/Condition | Expanded Ring System | Product Type | Reference |
| Azetidinecarboxylate Esters | Metallocarbenes | Pyrrolidine | Pyrrolidine derivatives | magtech.com.cn |
| 2,2-Disubstituted Azetidine Carbamates | Brønsted Acid | 1,3-Oxazinan-2-one | 6,6-Disubstituted 1,3-oxazinan-2-ones | acs.org |
| Bicyclic Azetidiniums | Internal or External Nucleophiles | Pyrrolidines, Piperidines, Azepanes, Azocanes | Fused or spirocyclic heterocycles | nih.gov |
Note: This table provides examples of ring-expansion reactions of various azetidine derivatives, as specific data for this compound is limited.
Functional Group Transformations on the Azetidine-3-carboxylate Ring System
The ethyl carboxylate group at the 3-position of the azetidine ring is amenable to a range of standard functional group transformations. These reactions allow for the modification of the ester moiety to introduce other functional groups, thereby expanding the synthetic utility of the core scaffold.
One of the most fundamental transformations is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically proceeds with heating in the presence of a base such as sodium hydroxide (B78521), yielding the carboxylate salt, which can then be neutralized to afford the carboxylic acid. mnstate.edu A patent describes a process for the preparation of azetidine-3-carboxylic acid which involves the hydrolysis of an ester precursor. google.com
Another important transformation is the reduction of the ester group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ethyl ester to the corresponding primary alcohol, azetidin-3-ylmethanol. This transformation provides a key intermediate for further derivatization.
Table 3: Functional Group Transformations of the Carboxylate Group
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | 1. NaOH, H₂O, Heat2. H₃O⁺ | Azetidine-3-carboxylic acid | Hydrolysis |
| This compound | 1. LiAlH₄, THF2. H₂O | Azetidin-3-ylmethanol | Reduction |
Derivatization at the Azetidine Nitrogen Atom (N-1 Position)
The secondary amine in the azetidine ring of this compound is a key site for derivatization. The nitrogen atom can act as a nucleophile, allowing for the introduction of a wide variety of substituents at the N-1 position. These modifications are crucial for modulating the biological and physicochemical properties of the resulting compounds.
The secondary amine of this compound can readily react with carboxylic acids or their activated derivatives to form amides. This is a widely used reaction in medicinal chemistry to link the azetidine core to other molecular fragments. nih.gov The direct reaction with a carboxylic acid often requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govmasterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used. masterorganicchemistry.com
Table 4: Representative Conditions for Amide Formation
| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Condition | Product |
| R-COOH | This compound | EDC, HOBt, DIPEA | N-Acyl this compound |
| R-COCl | This compound | Base (e.g., Triethylamine) | N-Acyl this compound |
The nitrogen atom of this compound can act as a nucleophile in nucleophilic aromatic substitution (SNA) reactions. This allows for the formation of N-aryl azetidines, which are important structures in medicinal chemistry. The reaction typically involves an electron-deficient aromatic or heteroaromatic ring bearing a good leaving group, such as a halogen. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the N-arylation of azetidines with a broad range of aryl halides and pseudo-halides under milder conditions than traditional SNA reactions. researchgate.net
Table 5: General Scheme for Nucleophilic Aromatic Substitution
| Aryl Halide (Ar-X) | Azetidine Derivative | Catalyst/Conditions | Product |
| Electron-deficient Ar-F/Cl | This compound | Base, Heat | N-Aryl this compound |
| Ar-Br/I | This compound | Pd-catalyst, Ligand, Base | N-Aryl this compound |
Reductive Amination Strategies
Reductive amination is a powerful method for the N-functionalization of the azetidine ring in this compound. This reaction involves the formation of a new carbon-nitrogen bond at the secondary amine of the azetidine ring by reacting it with an aldehyde or a ketone. masterorganicchemistry.compearson.com The process typically proceeds in one pot, where the amine and the carbonyl compound form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. pearson.com
Commonly used reducing agents for this transformation are hydride reagents that are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose. masterorganicchemistry.com These reagents are mild enough not to reduce the aldehyde or ketone precursor significantly, allowing for the efficient formation of the N-substituted product. masterorganicchemistry.com
The general sequence for the reductive amination of this compound is as follows:
Reaction of the secondary amine on the azetidine ring with an aldehyde or ketone to form a transient iminium ion.
In-situ reduction of the iminium ion by a selective reducing agent to yield the N-alkylated azetidine derivative.
This strategy avoids the problems of over-alkylation that can occur with direct alkylation using alkyl halides and is a widely used method for producing diversely substituted amines. masterorganicchemistry.com
Table 1: Reagents for Reductive Amination of this compound
| Reactant Class | Example | Reducing Agent | Product Type |
|---|---|---|---|
| Aldehyde | Benzaldehyde | NaBH(OAc)₃ | N-benzyl azetidine derivative |
| Ketone | Acetone | NaBH₃CN | N-isopropyl azetidine derivative |
| Aldehyde | Formaldehyde | NaBH₃CN | N-methyl azetidine derivative |
Reactions Involving the Ester Moiety at C-3
The ethyl ester group at the C-3 position is a key functional handle that can be readily modified through several classic organic reactions.
The conversion of this compound to azetidine-3-carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. mnstate.edu A subsequent acidification step with a mineral acid (e.g., HCl) is required to protonate the carboxylate and yield the final azetidine-3-carboxylic acid. mnstate.edu
Acid-Catalyzed Hydrolysis: This is an equilibrium process. The ester is heated in the presence of water and a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mnstate.edu The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. masterorganicchemistry.com To drive the equilibrium towards the carboxylic acid product, an excess of water is typically used.
Azetidine-3-carboxylic acid is a valuable building block, serving as an intermediate for various pharmaceutically active compounds. google.comgoogle.com
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com this compound can be converted to other alkyl esters (e.g., methyl, benzyl, or tert-butyl esters) through this method. Like hydrolysis, transesterification can be catalyzed by either acids or bases. organic-chemistry.org
In an acid-catalyzed reaction, a protic acid protonates the carbonyl group, increasing its electrophilicity for attack by the new alcohol. In a base-catalyzed process, a strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used as the nucleophile. masterorganicchemistry.com
The reaction is an equilibrium, and to ensure a high yield of the desired product, a large excess of the reactant alcohol is used as the solvent. masterorganicchemistry.com For example, heating this compound in excess methanol (B129727) with a catalytic amount of sulfuric acid will produce mthis compound. This method allows for the modification of the ester group to alter solubility, reactivity, or to install a more suitable protecting group.
Reactions at the C-3 Position of the Azetidine Ring (excluding the ester group)
Functionalization at the C-3 carbon itself, independent of the ester, allows for the introduction of a wide array of substituents and the creation of all-carbon quaternary centers. These strategies often require initial modification of the ester group into a different functionality that can either act as a leaving group or facilitate bond formation at the C-3 position.
Direct nucleophilic substitution at the C-3 position of this compound is not feasible as there is no leaving group present. However, the ester can be strategically converted into a precursor suitable for Sₙ2 reactions. A common pathway involves:
Reduction: The ethyl ester is first reduced to the corresponding primary alcohol, azetidin-3-ylmethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Activation: The resulting hydroxyl group is then "activated" by converting it into a good leaving group. This is typically done by reaction with a sulfonyl chloride, such as methanesulfonyl (mesyl) chloride or p-toluenesulfonyl (tosyl) chloride, in the presence of a base to form a mesylate or tosylate ester.
Displacement: This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles.
For example, reacting the C-3 mesylate with sodium cyanide (NaCN) would yield the 3-cyanoazetidine derivative. google.com Similarly, using sodium azide (B81097) (NaN₃) would produce the 3-azidoazetidine, a precursor for 3-aminoazetidines. researchgate.net Other nucleophiles such as phenoxides can also be employed to form C-O bonds at this position.
Table 2: Examples of Nucleophilic Substitution at a Functionalized C-3 Position
| C-3 Precursor | Nucleophile | Reagent Example | C-3 Product |
|---|---|---|---|
| Azetidin-3-yl-OMs | Cyanide | NaCN | 3-Cyanoazetidine |
| Azetidin-3-yl-OTs | Azide | NaN₃ | 3-Azidoazetidine |
| Azetidin-3-yl-OMs | Phenoxide | Sodium Phenoxide | 3-Phenoxyazetidine |
The C-3 position can be functionalized through aza-Michael addition by first converting the azetidine scaffold into a suitable Michael acceptor. mdpi.com This strategy involves transforming the C-3 position into an α,β-unsaturated system, which can then react with nucleophiles in a conjugate addition fashion. nih.gov
A representative synthetic route begins with an N-protected azetidin-3-one. This ketone can undergo a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, to generate an α,β-unsaturated ester, specifically an (N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.com
This azetidine-based Michael acceptor is then susceptible to conjugate addition by various amine nucleophiles (aza-Michael addition). mdpi.com The reaction of the (azetidin-3-ylidene)acetate with primary or secondary amines, including various NH-heterocycles, results in the formation of a new C-N bond at the C-3 position of the azetidine ring. nih.gov This method provides a powerful route to novel heterocyclic amino acid derivatives containing a functionalized azetidine core. mdpi.com
Integration into Broader Organic Reactions (e.g., Henry, Suzuki, Sonogashira, Michael Additions for Azetidine Scaffolds)
The azetidine scaffold, including derivatives like this compound, can be integrated into a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. While specific examples for this compound in every named reaction are not extensively documented, the reactivity of the azetidine core and its derivatives has been demonstrated in analogous transformations.
Henry Reaction: The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. For an azetidine derivative to participate as the carbonyl component, the ethyl ester of this compound would first need to be converted to the corresponding aldehyde, azetidine-3-carbaldehyde. This aldehyde can then react with a nitroalkane, like nitromethane, to form a β-nitroalcohol. This transformation is a key step in the synthesis of more complex molecules, including pharmaceuticals, as it introduces a versatile nitro group that can be further converted into an amine, ketone, or other functional groups. The reaction is crucial for creating chiral intermediates when asymmetric catalysts are employed. beilstein-journals.orgmdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. synarchive.comencyclopedia.pubmt.comtcichemicals.com To utilize this compound in a Suzuki reaction, it would typically be functionalized first to introduce a leaving group, such as a halide (e.g., 3-bromoazetidine), on the azetidine ring. Alternatively, a boronic acid or ester moiety could be installed on the azetidine. A notable example of this chemistry is the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with various boronic acids to synthesize novel heterocyclic amino acid derivatives. bohrium.comnih.gov This demonstrates the utility of the azetidine scaffold in palladium-catalyzed cross-coupling for building molecular complexity.
Sonogashira Coupling: The Sonogashira reaction is another palladium-catalyzed cross-coupling, this time between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, application to the azetidine-3-carboxylate scaffold would necessitate prior functionalization to a 3-haloazetidine derivative. This would allow for the introduction of an alkynyl group at the C3 position of the azetidine ring, a valuable transformation for accessing a wide range of organic materials and biologically active molecules. The reaction is known for its mild conditions and tolerance of various functional groups.
Michael Additions for Azetidine Scaffolds: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The azetidine nitrogen is a competent nucleophile for what is known as an aza-Michael addition. A highly relevant study demonstrated the aza-Michael addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. bohrium.comnih.govmdpi.com In this work, the exocyclic double bond conjugated to the ester acts as the Michael acceptor. The reaction, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), proceeds efficiently to yield functionalized 3,3'-disubstituted azetidines. This strategy highlights a powerful method for creating complex azetidine-containing amino acid derivatives.
Table 1: Aza-Michael Addition of NH-Heterocycles to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
| NH-Heterocycle (Nucleophile) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Azetidine | 4 | 64 | mdpi.com |
| Pyrrolidine | 4 | 85 | mdpi.com |
| Piperidine | 4 | 81 | mdpi.com |
| Morpholine | 4 | 87 | mdpi.com |
| 1H-Pyrazole | 16 | 83 | mdpi.com |
| 4-Bromo-1H-pyrazole | 16 | 82 | mdpi.com |
| 1H-Imidazole | 16 | 53 | mdpi.com |
| 1H-Benzimidazole | 16 | 56 | mdpi.com |
| 1H-Indole | 16 | 55 | mdpi.com |
Formation of N-Nitroso Derivatives for Analytical and Regulatory Studies
The secondary amine in the this compound ring is susceptible to nitrosation, a reaction that forms an N-nitroso derivative. This reaction is of significant interest, particularly in the pharmaceutical industry, due to the classification of many N-nitrosamines as probable human carcinogens.
Formation Mechanism: The N-nitrosation of secondary amines like this compound typically occurs through a reaction with a nitrosating agent, which is often derived from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. researchgate.netnih.gov The acidic environment protonates the nitrite to form nitrous acid (HNO₂), which can then generate various active nitrosating species such as dinitrogen trioxide (N₂O₃). The nucleophilic nitrogen of the azetidine amine then attacks the electrophilic nitrosonium ion (NO⁺) or its carrier, leading to the formation of the N-nitrosoazetidine derivative. Kinetic studies on the nitrosation of azetidine-3-carboxylic acid have shown that the dominant pathway involves nitrosation by dinitrogen trioxide. sci-hub.box
Analytical Studies: The detection and quantification of N-nitroso impurities at trace levels are critical for ensuring the safety of pharmaceutical products. Highly sensitive and selective analytical methods are required for this purpose. The most common techniques employed are hyphenated chromatographic methods.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally unstable. japsonline.comresearchgate.netnih.govnih.gov Methods often use tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) to achieve the necessary sensitivity (down to parts-per-billion levels) and specificity to distinguish the nitrosamine (B1359907) from the drug substance matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile nitrosamines. It often provides excellent separation and sensitivity.
The development of these analytical methods must consider factors such as sample preparation, choice of chromatographic column, and optimization of mass spectrometry parameters to achieve reliable quantification at the low levels mandated by regulatory agencies.
Table 2: Common Analytical Techniques for N-Nitrosamine Analysis
| Technique | Common Ionization Source | Typical Detection Limit | Key Advantages | Reference |
|---|---|---|---|---|
| LC-MS/MS | ESI, APCI | ng/mL to pg/mL | Broad applicability, high sensitivity and specificity. | nih.gov |
| LC-HRMS | ESI, APCI | ng/mL | High mass accuracy for unambiguous identification. | researchgate.net |
| GC-MS/MS | EI | ng/mL | Excellent for volatile nitrosamines, high resolution. | researchgate.net |
Regulatory Studies: Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of nitrosamine impurities in drug products. khlaw.comchromatographyonline.commedinstitute.com These guidelines require manufacturers to perform risk assessments to evaluate the potential for nitrosamine formation in their products. If a risk is identified, confirmatory testing using validated analytical methods is necessary.
The FDA provides guidance on acceptable intake (AI) limits for various nitrosamines, which are set to pose a negligible cancer risk over a lifetime of exposure. medinstitute.com For novel nitrosamines, such as a nitrosamine drug substance-related impurity (NDSRI) that could be formed from this compound, a "Carcinogenic Potency Categorization Approach" may be used to estimate an AI limit in the absence of compound-specific carcinogenicity data. chromatographyonline.comjdsupra.com Manufacturers are required to implement control strategies to ensure that any detected nitrosamine impurities remain below these established limits. khlaw.comfederalregister.gov
Applications of Ethyl Azetidine 3 Carboxylate As a Synthetic Building Block and Scaffold
Versatility in Complex Molecule Synthesis
The azetidine (B1206935) core is a privileged motif in organic synthesis, serving as a versatile starting point for the construction of more complex molecular architectures. nih.govresearchgate.net The inherent ring strain of approximately 25.4 kcal/mol drives many of its chemical reactions, allowing for selective functionalization and ring-opening transformations that are not accessible with less strained systems like pyrrolidines. rsc.org This unique reactivity, combined with its stability, makes ethyl azetidine-3-carboxylate a key intermediate for a wide range of synthetic applications. rsc.orgresearchgate.net
Azetidine derivatives, including this compound, are important precursors for a variety of other heterocyclic systems. nih.gov The functional groups on the azetidine ring can be readily manipulated to build more complex structures. For instance, derivatives like 3-bromo-3-ethylazetidines have been used as precursors in the synthesis of novel functionalized azetidines and spirocyclic azetidine building blocks. researchgate.net The reactivity of the azetidine ring also allows for ring expansion to form larger heterocycles, further broadening its synthetic utility. researchgate.net The development of visible-light-mediated intermolecular [2+2] photocycloadditions has also expanded the methods available to synthesize substituted azetidines, which can then be converted into other complex structures, including spirocyclic systems. rsc.orgresearchgate.net
The rigid structure of the azetidine ring is particularly useful for creating conformationally restricted molecules, a key strategy in drug design to enhance binding affinity and selectivity for biological targets. researchgate.net Azetidine carboxylic acids are frequently used as constrained analogues of naturally occurring amino acids such as γ-aminobutyric acid (GABA), β-alanine, and proline. nih.govresearchgate.netnih.gov By incorporating the azetidine scaffold, chemists can lock the molecule into a specific bioactive conformation, which can lead to improved pharmacological properties. researchgate.net This approach has been successfully applied in the preparation of endomorphin tetrapeptides and potent GABA uptake inhibitors. nih.govnih.gov
Interactive Table: Azetidine Derivatives as Conformationally Constrained Analogs
| Azetidine Derivative | Natural Analog | Therapeutic Area/Application | Reference |
| Azetidin-2-ylacetic acid derivatives | γ-Aminobutyric acid (GABA) | GABA uptake inhibition | nih.gov |
| Azetidine-3-carboxylic acid | β-Alanine / β-Proline | GABA uptake inhibition, Peptidomimetics | nih.govnih.gov |
| Azetidine-2-carboxylic acid | L-proline | Peptidomimetics, Protein engineering | nih.govacs.org |
Strategic Applications in Medicinal Chemistry and Drug Discovery
The azetidine motif is a prominent feature in many biologically active compounds, spanning a wide range of therapeutic areas. rsc.orgnih.gov Its presence in a molecule can significantly influence properties such as metabolic stability, solubility, and target engagement. This compound serves as a key starting material for introducing this valuable scaffold into potential drug candidates. ambeed.com
The azetidine ring is found in both natural products and synthetic pharmaceuticals with diverse biological activities. nih.govnih.gov For example, the azetidine subunit is present in alkaloids derived from marine sources that exhibit potent cytotoxic and antibacterial properties. nih.gov It is also a core component of the well-known antihypertensive drug azelnidipine. nih.gov In the realm of oncology, a conformationally restricted strategy was used to create novel analogs of the potent antitumor agent TZT-1027 (a dolastatin 10 derivative) by replacing a phenylethyl group with a 3-aryl-azetidine moiety. mdpi.com This modification led to compounds with excellent antiproliferative activities against cancer cell lines. mdpi.com Furthermore, azetidine derivatives have been synthesized and evaluated as inhibitors of GABA transporters (GAT-1 and GAT-3), demonstrating their potential in neuroscience. nih.gov
Interactive Table: Examples of Bioactive Molecules Containing the Azetidine Scaffold
| Compound/Analog | Type | Biological Activity | Reference |
| Azelnidipine | Synthetic Drug | Antihypertensive, Calcium channel blocker | nih.gov |
| TZT-1027 Analogs | Natural Product Analog | Antitumor, Antiproliferative | mdpi.com |
| Azetidin-2-ylacetic acid derivatives | Synthetic Compound | GAT-1 Uptake Inhibition | nih.gov |
| Marine Alkaloids | Natural Product | Cytotoxic, Antibacterial | nih.gov |
Azetidine-based amino acids are valuable tools in the design of peptidomimetics and for protein engineering. nih.govacs.org As conformationally constrained proline analogs, they can induce specific secondary structures, such as β-turns, within peptide chains. researchgate.net The incorporation of these unnatural amino acids can enhance the metabolic stability and bioavailability of peptide-based drugs. mdpi.com L-azetidine-2-carboxylic acid, for example, is used as a building block to prepare small peptides, while azetidine-3-carboxylic acid has been employed as a constrained β-proline analog in the synthesis of endomorphin tetrapeptides. nih.gov The development of synthetic methods to create novel azetidine-containing amino acids continues to expand the toolbox for creating peptides with tailored properties. acs.orgmdpi.comnih.gov
Contribution to Central Nervous System (CNS)-Focused Lead-Like Libraries
The development of small molecule libraries with properties suitable for targeting the central nervous system (CNS) is a significant challenge in medicinal chemistry. Molecules targeting the CNS must possess a specific set of physicochemical properties to ensure they can cross the blood-brain barrier and engage with their intended biological targets. The rigid and three-dimensional nature of the azetidine scaffold, derivable from this compound, makes it an excellent core for the construction of CNS-focused lead-like libraries.
Researchers have synthesized and profiled diverse collections of azetidine-based scaffolds to generate lead-like molecules optimized for CNS drug discovery. birmingham.ac.ukresearchgate.net These efforts involve the diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems. birmingham.ac.ukresearchgate.net The resulting library members are then evaluated for their in vitro physicochemical and pharmacokinetic properties to assess their suitability for CNS targeting. birmingham.ac.ukresearchgate.net
One notable approach involved the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. birmingham.ac.uk This high-throughput synthesis method allows for the rapid generation of a large number of distinct compounds, which can then be screened for CNS activity. The azetidine core provides a rigid framework that helps to control the spatial arrangement of substituents, a crucial factor in designing molecules with high affinity and selectivity for their biological targets.
The key physicochemical properties of these azetidine-based scaffolds that are optimized for CNS penetration include:
| Property | Desired Range for CNS Drugs |
| Molecular Weight (MW) | 170 - 350 |
| LogP | -0.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | ≤ 70 Ų |
| Number of Hydrogen Bond Donors (HBD) | ≤ 2 |
| Number of Rotatable Bonds | ≤ 4 |
Modern approaches to CNS drug discovery emphasize the importance of molecular rigidity and a high fraction of sp³-hybridized carbon atoms (Fsp³). Azetidine-based scaffolds, derived from precursors like this compound, are rich in sp³ centers and offer the conformational constraint beneficial for CNS-active compounds. Libraries enriched with spirocyclic, bridged, and fused scaffolds built upon the azetidine core have shown promise in yielding compounds with desirable CNS drug-like properties.
Catalytic Applications of Azetidine-Derived Ligands
The unique structural features of the azetidine ring have led to its incorporation into chiral ligands for asymmetric catalysis. Ligands derived from azetidines have been successfully employed in a variety of metal-catalyzed and organocatalytic reactions, demonstrating their potential to induce high levels of stereoselectivity.
Chiral, azetidine-derived ligands have been utilized in asymmetric catalysis since the early 1990s. birmingham.ac.ukresearchgate.net These ligands have proven effective in promoting enantioselectivity in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The rigid conformation of the azetidine ring within the ligand structure is believed to play a key role in creating a well-defined and sterically hindered chiral environment around the metal center. This rigidity enhances the control over the catalytic pocket, leading to increased enantioselectivity in the catalyzed transformations.
For instance, new cis-configured 1,2,4-trisubstituted amino azetidines have been synthesized and investigated as chiral ligands for asymmetric catalysis. The cis conformation of these azetidines makes them effective chiral ligands. Their copper complexes have been successfully used as catalysts for the asymmetric Henry reaction, achieving high enantiomeric excesses (ee) of over 99.5%.
Furthermore, azetidine-derived binuclear zinc catalysts have been developed for enantioselective catalysis. The azetidine ring in these catalysts provides a rigid scaffold that is crucial for controlling the catalytic pocket and achieving high enantioselectivity in reactions like the asymmetric Michael addition of phosphites.
The development of these catalytic systems often involves the synthesis of enantiopure azetidine derivatives, which can be accessed from starting materials like this compound through various synthetic routes. The versatility of the azetidine scaffold allows for the synthesis of a wide range of ligands with tunable steric and electronic properties, making them valuable tools for the development of new asymmetric catalytic methods.
Computational Chemistry and Theoretical Studies on Ethyl Azetidine 3 Carboxylate Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the intricate details of the electronic structure and reactivity of molecules like ethyl azetidine-3-carboxylate. These computational approaches offer a molecular-level understanding that complements experimental findings.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of many reactions. youtube.com
In the context of azetidine-containing compounds, FMO theory can be applied to understand their behavior in various chemical transformations. For instance, in cycloaddition reactions, the relative energies and symmetries of the frontier orbitals of the azetidine (B1206935) derivative and the reacting partner determine whether a reaction is allowed and what the stereochemical outcome will be.
The reactivity of molecules is often described in terms of their nucleophilicity or electrophilicity. The properties of the HOMO determine the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com By analyzing the distribution and energy of these frontier orbitals in this compound, chemists can predict how it will interact with other reagents.
Table 1: Frontier Molecular Orbital Properties of a Model Azetidine System Note: Data is illustrative and based on general principles of FMO theory for heterocyclic systems.
| Molecular Orbital | Energy (eV) | Key Atomic Contributions | Implied Reactivity |
|---|---|---|---|
| HOMO | -9.5 | Nitrogen lone pair, C-N bonds | Nucleophilic attack at nitrogen |
| LUMO | +2.1 | C=O antibonding orbital | Electrophilic attack at carbonyl carbon |
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine the thermodynamic and electronic properties of molecules. mdpi.com These calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and energies. ekb.eg For this compound, such calculations can elucidate its stability, preferred conformations, and the energetics of potential reaction pathways.
Theoretical studies on related azetidine derivatives have demonstrated the utility of these methods in understanding their chemical behavior. researchgate.net For example, DFT calculations can be used to compute properties such as ionization potential, electron affinity, and molecular hardness, which are all related to the molecule's reactivity. researchgate.net Furthermore, these calculations can model the effects of solvents on the electronic structure and properties of the molecule, providing a more realistic picture of its behavior in solution. amanote.com
Table 2: Calculated Thermodynamic and Electronic Properties of a Substituted Azetidine Note: The following data is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations on similar small organic molecules.
| Property | Calculated Value | Method | Significance |
|---|---|---|---|
| Heat of Formation | -350.2 kJ/mol | B3LYP/6-31G(d) | Indicates thermodynamic stability |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) | Reflects molecular polarity and intermolecular interactions |
| Ionization Potential | 9.8 eV | B3LYP/6-31G(d) | Energy required to remove an electron |
| Electron Affinity | 0.3 eV | B3LYP/6-31G(d) | Energy released upon electron addition |
Molecular Modeling for Reaction Prediction and Optimization
Molecular modeling has become an indispensable tool for predicting the outcomes of chemical reactions and for optimizing reaction conditions. By simulating reactions at the molecular level, chemists can gain insights that are difficult to obtain through experiments alone.
Computational models can be used to predict the feasibility of a reaction, its regioselectivity, and even to estimate the potential yield. beilstein-journals.org For reactions involving azetidine derivatives, such as C-H activation or ring-opening reactions, computational workflows can assess the activation energies of different possible pathways. beilstein-journals.org The pathway with the lowest activation barrier is generally the most likely to occur, thus allowing for the prediction of the major product.
For example, in the synthesis of substituted azetidines, quantum chemical calculations have been used to explain the observed regio- and stereoselectivity. acs.org By modeling the transition states of the key bond-forming steps, researchers can understand the factors that control the reaction's outcome. These models can account for steric and electronic effects, as well as the influence of catalysts and solvents.
Computational modeling is not only used to predict the outcomes of known reactions but also to guide the design of new and complex synthetic routes. sciencedaily.com By screening potential starting materials and reaction conditions in silico, chemists can identify the most promising strategies before committing to extensive experimental work. This approach can significantly accelerate the discovery and development of new synthetic methodologies.
In the context of synthesizing complex molecules containing the azetidine scaffold, computational tools can help in planning multi-step sequences. sciencedaily.com For instance, if a particular stereoisomer of a substituted this compound is desired, modeling can be used to design a stereocontrolled synthesis. This might involve selecting the appropriate chiral catalysts or auxiliaries to achieve the desired stereochemical outcome.
Conformational Analysis and Stereochemical Insights
The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis and stereochemical studies provide a detailed picture of the spatial arrangement of atoms and how this influences the molecule's behavior.
Conformational studies on azetidine-2-carboxylic acid, a close analog of this compound, have revealed that the four-membered ring is not planar but exists in a puckered conformation. nih.gov The degree of puckering and the preferred orientation of substituents are influenced by the electronic and steric interactions within the molecule. Ab initio and density functional theory methods are effective for exploring the potential energy surface and identifying the most stable conformations. nih.gov
These computational studies have shown that the azetidine ring can adopt different puckered structures depending on the nature of the substituents and the surrounding environment, such as the solvent. nih.gov The interplay between the ring conformation and the orientation of the carboxylate group has significant implications for how the molecule interacts with other molecules, including enzymes and receptors in a biological context.
Influence of Substituents on Azetidine Ring Conformation and Reactivity
The four-membered azetidine ring is characterized by considerable ring strain, which is a primary driver of its reactivity. Computational studies on various azetidine systems have demonstrated that the introduction of substituents can profoundly modulate both the ring's conformation (puckering) and its chemical reactivity. These effects are attributable to a combination of steric and electronic factors.
The conformation of the azetidine ring is not planar and is typically described by a puckering angle. The nature and position of substituents dictate the preferred pucker and the energy barrier to ring inversion. For instance, computational analyses of fluorinated azetidine derivatives have shown that electronegative substituents can have a marked influence on the ring pucker. In a neutral fluorinated azetidine, the ring was calculated to favor a pucker that places the fluorine atom distant from the nitrogen atom, with a reported N–C–C–F dihedral angle of 137.2°. However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer to the charged nitrogen center (N+–C–C–F dihedral angle of 100.0°). This conformational change is attributed to a stabilizing charge–dipole interaction between the C–F bond dipole and the positive charge on the nitrogen atom.
The electronic nature of substituents, particularly on the ring nitrogen, has a significant impact on the stability and reactivity of the azetidine ring. Studies on a series of N-substituted azetidines have highlighted the role of conjugation and basicity in controlling the molecule's susceptibility to ring-opening reactions. It was observed that connecting the azetidine nitrogen to conjugated heteroaryl systems could enhance chemical stability. acs.org For example, N-pyridyl azetidine analogues showed significant differences in stability under acidic conditions, which correlated with the position of the nitrogen in the pyridine ring and its effect on the basicity of the azetidine nitrogen. acs.org Analogues with 2- and 4-pyridyl substituents, where the azetidine nitrogen lone pair can delocalize into the pyridine ring, exhibited greater stability compared to the 3-pyridyl analogue. acs.org This delocalization reduces the basicity of the azetidine nitrogen, making it less susceptible to protonation-driven decomposition. acs.org
The table below summarizes the observed chemical stability for various N-aryl substituted azetidines, illustrating the impact of the substituent's electronic properties.
| N-Substituent | T1/2 at pH 1.8 (hours) | Calculated Azetidine pKa | Notes |
| 3-Pyridyl | 3.8 | - | Relatively short half-life due to less effective delocalization. |
| 2-Pyridyl | > 168 | - | High stability attributed to lone pair delocalization, reducing azetidine nitrogen basicity. acs.org |
| 4-Pyridyl | > 168 | - | High stability attributed to lone pair delocalization, reducing azetidine nitrogen basicity. acs.org |
| Phenyl | 10 | 1.1 | - |
| 4-Cyano-phenyl | < 0.1 | 0.5 | Extremely poor stability despite conjugation, attributed to the lack of a basic aryl ring nitrogen. acs.org |
This interactive table summarizes the stability of different N-substituted azetidine analogues under acidic conditions, as reported in computational and experimental studies. Data sourced from studies on related azetidine systems. acs.org
Ultimately, the reactivity of azetidines is a balance between the inherent ring strain, which favors ring-opening, and the electronic and steric effects of its substituents, which can either stabilize or further activate the ring. researchgate.net
In Silico Studies for Biological Activity (Molecular Docking and Dynamics Simulations)
While specific molecular docking and dynamics simulations for this compound are not extensively documented in publicly available literature, numerous in silico studies on closely related azetidine derivatives provide a strong indication of their potential as biologically active agents. These studies use computational methods to predict how these molecules might bind to and interact with biological targets such as proteins and enzymes.
A theoretical study on a novel azetidine derivative investigated its potential as an antiviral agent through molecular docking against targets from the Hepatitis C virus (HCV) and Norovirus. researchgate.net The study identified potential binding modes and interactions within the active sites of the viral proteins. To validate these docking poses and assess the stability of the ligand-protein complexes, molecular dynamics (MD) simulations were performed. researchgate.net The simulations, run for 90 nanoseconds, showed that the azetidine derivative could form a stable complex with the target proteins. researchgate.net Key metrics such as the root-mean-square deviation (RMSD) remained within a stable range (0.75 Å to 1.5 Å), indicating the complex's stability over the simulation time. researchgate.net Furthermore, binding free energies were calculated using the Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM‐PBSA) method, providing a quantitative estimate of the binding affinity. researchgate.net
The table below presents the results from the molecular dynamics simulations of an azetidine derivative with its viral targets.
| Target Protein | Simulation Time (ns) | RMSD Range (Å) | Binding Energy (ΔGbind) (kJ/mol) |
| Hepatitis C Virus (HCV) NS5B | 90 | 0.75 - 1.5 | -18.34 |
| Norovirus | 90 | 0.75 - 1.5 | -16.10 |
This interactive table showcases the results of molecular dynamics simulations for a novel azetidine derivative, indicating its potential as an inhibitor for viral proteins. Data sourced from a theoretical study on a related azetidine system. researchgate.net
In another line of research, the proline analogue azetidine-2-carboxylic acid (Aze) was parameterized for use in molecular dynamics simulations to understand its effect on peptide conformations. nih.gov These simulations revealed that incorporating Aze into a peptide chain increases the propensity for trans to cis peptide bond isomerization, which can induce significant bends in the polypeptide structure. nih.gov This suggests that this compound and its derivatives could be valuable tools in peptidomimetics to enforce specific secondary structures. The simulations highlighted that compared to proline, azetidine-2-carboxylic acid has stronger electrostatic interactions with water, which could influence the solubility and transport properties of peptides containing this motif. nih.gov
These in silico studies collectively demonstrate the utility of the azetidine scaffold, and by extension this compound, as a core structure in the design of new therapeutic agents. Molecular docking and dynamics simulations serve as powerful tools to predict and rationalize the biological activity of these compounds, guiding further synthetic and experimental work.
Advanced Analytical and Spectroscopic Characterization of Ethyl Azetidine 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. researchgate.netslideshare.net It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of connectivity and stereochemistry. researchgate.netwpmucdn.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed for the comprehensive characterization of ethyl azetidine-3-carboxylate and its derivatives.
¹H NMR (Proton NMR) : This is often the initial and most informative NMR experiment performed. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons on the azetidine (B1206935) ring. The chemical shifts and coupling constants of the azetidine ring protons are particularly important for determining substitution patterns and relative stereochemistry.
¹³C NMR (Carbon-13 NMR) : This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments. In the case of this compound, signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the azetidine ring would be observed.
¹⁵N NMR : While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to its chemical environment, including substitution and protonation state.
¹⁹F NMR : For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR is an extremely sensitive and informative technique. researchgate.net The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural and environmental changes within the molecule.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~4.1 | q | 7.1 | -OCH₂CH₃ |
| ¹H | ~3.7 | t | 8.0 | Azetidine-H2, H4 |
| ¹H | ~3.4 | m | - | Azetidine-H3 |
| ¹H | ~1.2 | t | 7.1 | -OCH₂CH₃ |
| ¹³C | ~173 | - | - | C=O |
| ¹³C | ~61 | - | - | -OCH₂CH₃ |
| ¹³C | ~48 | - | - | Azetidine-C2, C4 |
| ¹³C | ~35 | - | - | Azetidine-C3 |
| ¹³C | ~14 | - | - | -OCH₂CH₃ |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. |
For chiral derivatives of this compound, NMR spectroscopy is a crucial tool for determining the ratio of diastereomers and assessing enantiomeric purity.
Diastereomeric Ratio Determination : When a reaction produces a mixture of diastereomers, the individual diastereomers will often have distinct signals in the NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined. nih.gov This is particularly useful in monitoring the stereoselectivity of synthetic reactions.
Enantiopurity Assessment : To determine the enantiomeric excess (ee) of a chiral compound, a chiral auxiliary or a chiral solvating agent is often used. nih.gov This creates a diastereomeric interaction, leading to separate NMR signals for the two enantiomers. The integration of these signals allows for the calculation of the enantiomeric excess. For example, chiral solvating agents like (S)-aziridinyl diphenylmethanol (B121723) have been shown to be effective for the NMR chiral discrimination of α-substituted carboxylic acids. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight of a compound and, consequently, its molecular formula. nih.govresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For this compound (C₆H₁₁NO₂), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |
| [M+H]⁺ | 130.0863 | 130.0861 | -1.5 |
| [M+Na]⁺ | 152.0682 | 152.0679 | -2.0 |
| Note: The observed mass and mass error are representative values and can vary slightly between instruments. |
X-ray Crystallography for Absolute Stereochemistry and Precise Structural Parameters
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of this compound that can be crystallized, X-ray crystallography can definitively establish the spatial arrangement of atoms in the molecule, confirming the connectivity and stereochemical assignments made by other spectroscopic methods. For instance, the crystal structure of a derivative can reveal the planarity of the azetidine ring and the orientation of its substituents. researchgate.net
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov The development of a robust HPLC method is crucial for the quality control of this compound.
Method development typically involves optimizing several parameters to achieve good separation (resolution) between the target compound and any impurities. healthinformaticsjournal.com These parameters include:
Stationary Phase (Column) : A C18 reversed-phase column is commonly used for the analysis of moderately polar organic compounds like this compound. nih.gov
Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve the desired separation. nih.gov
Detector : A UV detector is often suitable if the compound or its derivatives have a chromophore. If not, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used.
A validated HPLC method can be used to determine the purity of a sample by calculating the peak area of the main component relative to the total peak area of all components. For chiral derivatives, chiral HPLC, using a chiral stationary phase, can be employed to separate and quantify the individual enantiomers, thus determining the enantiomeric excess.
Derivatization Strategies for Enhanced Analytical Performance (e.g., UV, FLD, MS Detection)
The analytical detection of this compound can be challenging due to its lack of a strong native chromophore or fluorophore, which results in poor sensitivity for ultraviolet (UV) and fluorescence (FLD) detection methods. Furthermore, its polarity and potential for variable ionization can complicate mass spectrometry (MS) analysis. Chemical derivatization is a powerful strategy employed to overcome these limitations by covalently attaching a tag to the analyte molecule. This process modifies the chemical structure to enhance its detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. researchgate.netsci-hub.st
For this compound, the secondary amine within the azetidine ring is the primary target for derivatization. Various reagents have been developed to react specifically with secondary amines, introducing moieties that are readily detectable by common analytical instruments. libretexts.orgphenomenex.com
Derivatization for UV-Visible Detection
To enhance UV-Visible detection, a chromophore—a functional group that absorbs light in the UV-Vis spectrum—is attached to the this compound molecule. This is typically achieved through pre-column derivatization before chromatographic separation. The reaction converts the non-absorbing analyte into a derivative with significant absorbance at a specific wavelength, thereby increasing the sensitivity and selectivity of the analysis. nih.gov
Common derivatizing agents for secondary amines include sulfonyl chlorides and nitroaromatic compounds. For instance, 2-naphthalenesulfonyl chloride (NSCl) reacts with secondary amines to form stable sulfonamides that can be detected at 254 nm. nih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to form carbamates that exhibit strong UV absorbance around 265 nm. libretexts.org
| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Typical λmax | Key Advantages |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Fluorenylmethyloxycarbonyl (FMOC) carbamate | ~265 nm | High reactivity, stable derivative, also fluorescent. libretexts.org |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amine | Naphthalenesulfonamide | ~254 nm | Forms stable derivatives, suitable for normal-phase HPLC. nih.gov |
| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl-Cl) | Secondary Amine | Dabsyl sulfonamide | ~436 nm | Shifts detection to the visible range, reducing interference. researchgate.net |
| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) | Secondary Amine | NBD-amine | ~470 nm | High molar absorptivity in the visible region. researchgate.net |
Derivatization for Fluorescence Detection (FLD)
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. Derivatization for FLD involves attaching a fluorophore to the analyte. Many reagents used for UV derivatization, such as FMOC-Cl, also yield fluorescent products. libretexts.org The FMOC derivative of a secondary amine like this compound can be detected with high sensitivity using an excitation wavelength of approximately 265 nm and an emission wavelength of 340 nm. libretexts.org
Another class of reagents includes o-phthalaldehyde (B127526) (OPA), which is highly specific for primary amines but can be used in conjunction with other reagents to analyze complex mixtures. libretexts.org For secondary amines, reagents like 2-naphthalenesulfonyl chloride (NSCl) can also be utilized, as demonstrated in the analysis of spectinomycin, which contains secondary amine groups. nih.gov A study on the determination of azetidine-2-carboxylic acid, a related compound, utilized post-column derivatization for fluorescence detection, highlighting the applicability of this technique for the azetidine ring structure. nih.gov
| Derivatizing Reagent | Target Functional Group | Excitation (λex) | Emission (λem) | Key Advantages |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | ~265 nm | ~340 nm | Excellent sensitivity and derivative stability. libretexts.org |
| 1,2-Benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC) | Secondary Amine | Not specified | Not specified | Designed as a highly sensitive fluorescence tagging reagent. nih.gov |
| 2-(9-Acridone)-ethyl chloroformate | Secondary Amine | ~254 nm | ~418 nm | Yields stable derivatives with strong fluorescence. researchgate.net |
| 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | Carboxylate (after hydrolysis) | Not specified | ~394 nm | High sensitivity for carboxylic acids. thermofisher.com |
Derivatization for Mass Spectrometry (MS) Detection
Derivatization for mass spectrometry aims to improve several analytical aspects: increasing the volatility for gas chromatography-mass spectrometry (GC-MS), enhancing ionization efficiency for liquid chromatography-mass spectrometry (LC-MS), and directing fragmentation pathways for structural elucidation in tandem MS (MS/MS). spectroscopyonline.comnih.gov
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of polar molecules like azetidine derivatives. researchgate.net Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique used for related compounds like azetidine-2-carboxylic acid to make them amenable to GC analysis. researchgate.net
In LC-MS, derivatization can significantly enhance the signal response by introducing a group that is easily ionized. nih.gov A key strategy is to add a permanent positive charge to the molecule, often by forming a quaternary ammonium (B1175870) salt. researchgate.net This "charge-tagging" approach ensures that the analyte is always charged, leading to a dramatic increase in ionization efficiency under electrospray ionization (ESI) conditions and lowering the limits of detection. researchgate.netmdpi.com For example, reacting the secondary amine of this compound with a reagent containing a quaternary ammonium moiety would create a derivative with a fixed positive charge, leading to ultrasensitive detection. mdpi.com
| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical System | Enhancement Mechanism |
| Silylation | BSTFA or MSTFA | Secondary Amine / Carboxylate (after hydrolysis) | GC-MS | Increases volatility and thermal stability. researchgate.netresearchgate.net |
| Acylation | Heptafluorobutyl chloroformate (HFBCF) | Secondary Amine | GC-MS | Increases volatility and introduces halogens for electron capture detection (ECD). researchgate.net |
| Charge Tagging | Girard's Reagent T (GT) | Carboxylate (after hydrolysis) | LC-MS (ESI) | Introduces a permanent positive charge, enhancing ionization efficiency. nih.gov |
| Charge Derivatization | 2,4,6-Triphenylpyrylium salt | Secondary Amine | LC-MS (ESI) | Adds a fixed positive charge, improving sensitivity significantly. mdpi.com |
These derivatization strategies transform this compound into a molecule with superior analytical characteristics, enabling its sensitive and selective quantification in various matrices. The choice of the specific derivatization reagent and method depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Sustainable Synthetic Methodologies for Azetidine-3-carboxylates
The synthesis of azetidines has historically been challenging due to their strained nature. medwinpublishers.comarkat-usa.org However, recent advancements are paving the way for more efficient and environmentally friendly production methods. Modern strategies focus on catalytic processes that offer high atom economy and avoid harsh reaction conditions.
Promising new methods include:
Visible-light-mediated [2+2] photocycloadditions : This approach uses an iridium(III) photocatalyst to promote an aza-Paternò-Büchi reaction between 2-isoxazoline-3-carboxylates and various alkenes, yielding a range of functionalized azetidines under mild conditions. rsc.org
Palladium(II)-catalyzed intramolecular C(sp³)–H amination : This method allows for the synthesis of functionalized azetidines through a key reductive elimination step at an alkyl–Pd(IV) center, demonstrating excellent functional group tolerance. rsc.org
Strain-release homologation of azabicyclo[1.1.0]butanes : This strategy provides access to acyl/alkoxycarbonyl-substituted azetidines through semi-pinacol rearrangements, exploiting the high ring strain of the starting material. arkat-usa.org
Aza-Michael additions : Efficient routes to functionalized 3-substituted 3-(acetoxymethyl)azetidines have been developed using DBU-catalyzed aza-Michael additions of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov
These innovative approaches represent a significant step towards the sustainable and scalable production of azetidine-3-carboxylates, which is crucial for their broader application in drug discovery and development.
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Visible-light Photocatalysis | Intermolecular [2+2] cycloaddition using an Ir(III) photocatalyst. | Mild reaction conditions, broad substrate scope. | rsc.org |
| Palladium-catalyzed C-H Amination | Intramolecular cyclization via a Pd(IV) intermediate. | Excellent functional group tolerance. | rsc.org |
| Strain-Release Homologation | Rearrangement of azabicyclo[1.1.0]butanes. | Access to diverse acyl/alkoxycarbonyl-substituted azetidines. | arkat-usa.org |
| Aza-Michael Addition | DBU-catalyzed addition to azetidin-3-ylidene)acetate. | Efficient, simple procedure for 3,3-disubstituted azetidines. | mdpi.comnih.gov |
Exploration of Novel Reactivities and Transformations of Ethyl Azetidine-3-carboxylate Derivatives
The reactivity of the azetidine (B1206935) ring, driven by its inherent strain, offers a fertile ground for discovering novel chemical transformations. rsc.org Researchers are exploring ways to selectively activate and cleave the C-N or C-C bonds within the ring to synthesize more complex heterocyclic structures.
Key areas of exploration include:
Ring-Expansion Reactions : Subjecting 2,2-disubstituted azetidines to amide coupling can lead to a divergent outcome: either N-acylation or a controlled ring expansion to form 5,6-dihydro-4H-1,3-oxazines, depending on the reaction conditions. rsc.org Similarly, Au(I)-catalyzed ring expansion of 2-azetidinyl ynones can produce pyrrolin-4-ones. rsc.org
Nucleophilic Substitution : The presence of a good leaving group, such as a bromo-substituent at the C3 position, allows for the introduction of a wide range of functionalities through nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov
Functionalization via C-H Arylation : Direct C(sp³)–H arylation of the azetidine ring has been demonstrated as a powerful tool for creating complex derivatives, such as bicyclic azetidines with potential antimalarial activity. rsc.org
These investigations into the fundamental reactivity of the azetidine core are crucial for expanding the synthetic utility of this compound and enabling the creation of novel molecular architectures.
Expansion into New Areas of Material Science and Supramolecular Chemistry
The rigid, conformationally constrained nature of the azetidine ring makes it an attractive component for applications beyond pharmaceuticals, particularly in material science and supramolecular chemistry. The predictable geometry of azetidine-containing molecules can be used to control the assembly of larger structures.
Emerging applications include:
Foldamers and Peptidomimetics : Azetidine-3-carboxylic acid derivatives are being incorporated into peptides to induce specific secondary structures or turns. nih.gov The 3-aminoazetidine (3-AAz) subunit, for instance, has been shown to be an effective turn-inducing element for the efficient synthesis of small to medium-sized cyclic peptides, which can exhibit improved stability towards proteases. researchgate.net
Constrained Scaffolds : The defined three-dimensional shape of the azetidine ring is valuable in fragment-based drug design, where conformational rigidity can lead to higher binding affinity and improved reproducibility in silico screening. enamine.net
As our understanding of how to control the synthesis and reactivity of azetidines grows, their application as building blocks for novel polymers, molecular switches, and other advanced materials is expected to expand significantly.
Synergistic Integration of Computational Methods for Accelerated Drug Discovery and Design
Computational chemistry is becoming an indispensable tool in modern drug discovery, and its integration with azetidine chemistry is accelerating the identification of new therapeutic agents. In silico methods allow for the rapid screening of virtual libraries of azetidine derivatives, predicting their physicochemical properties, and modeling their interactions with biological targets. nih.gov
Key computational approaches include:
Structure-Based Drug Design (SBDD) : Docking models are used to design novel azetidine scaffolds that can bind to specific protein targets, such as colony-stimulating factor-1 receptor (CSF-1R), with high affinity. researchgate.net
ADMET Prediction : In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions help to identify candidates with drug-like characteristics and minimal potential for adverse effects early in the discovery process. researchgate.netresearchgate.net
Virtual Screening : Large chemical databases can be screened computationally to identify azetidine-containing compounds with a high probability of activity against a specific biological target, such as human topoisomerase IIα. researchgate.net
The synergy between computational prediction and experimental synthesis allows for a more rational and efficient approach to drug design, reducing the time and cost associated with bringing new azetidine-based therapeutics to the clinic. peerscientist.com
| Computational Method | Application | Example Target/Property | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding mode and affinity of ligands to a protein target. | Human topoisomerase IIα, CSF-1R | researchgate.net |
| ADMET Prediction | Assessing drug-like properties (toxicity, bioavailability, lipophilicity). | Toxicity, skin permeation, lead-likeness | researchgate.netresearchgate.netpeerscientist.com |
| Virtual Screening | Identifying potential hits from large compound libraries. | CNS-active compounds, anticancer agents | nih.govresearchgate.net |
Precision Synthesis of Stereochemically Defined this compound Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the precision synthesis of stereochemically defined azetidines is a critical area of research. Accessing enantiomerically pure isomers of this compound and its derivatives is essential for creating selective and potent therapeutic agents.
Recent breakthroughs in stereoselective synthesis include:
Asymmetric Hydrogenation : Chiral ruthenium complexes have been successfully used for the asymmetric hydrogenation of 2-azetinylcarboxylic acids to produce enantioenriched 2-azetidinylcarboxylic acids. acs.org
Gold-Catalyzed Oxidative Cyclization : A flexible and practical synthesis of chiral azetidin-3-ones has been developed, which involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, accessible via chiral sulfinamide chemistry. nih.gov
Copper-Catalyzed [3+1]-Cycloaddition : Chiral tetrasubstituted azetidines can be prepared with high stereocontrol through the asymmetric copper(I)-catalyzed [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides, followed by hydrogenation. nih.gov
Diastereoselective Functionalization : Methods for the diastereoselective α-lithiation and subsequent electrophile trapping of 3-arylated N-protected azetidines have been established, providing a route to highly functionalized, stereochemically complex molecules. uni-muenchen.de
These advanced synthetic methods provide the necessary tools to construct a diverse range of stereochemically pure azetidine building blocks, paving the way for the exploration of their structure-activity relationships and the development of next-generation chiral drugs.
Q & A
Q. What are the standard synthetic routes for Ethyl Azetidine-3-Carboxylate and its derivatives in medicinal chemistry?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, mthis compound hydrochloride can react with aryl chlorides in the presence of DIPEA and MeCN at 60°C to form intermediates, followed by hydrolysis and amidation steps . Base hydrolysis and amidation with reagents like 4-(2-aminoethyl)pyridine are common for generating pyrrole-containing derivatives . Reaction optimization often involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine) and monitoring via TLC or LC-MS for intermediate purity .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
Structural confirmation requires a combination of spectroscopic methods:
- ¹H NMR : Peaks for azetidine protons appear in the δ 3.25–4.40 ppm range, with splitting patterns reflecting ring strain and substituent effects .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- HPLC-Purity : Assess >95% purity using reverse-phase HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Discrepancies in reactivity (e.g., yields varying with catalyst systems) may arise from steric hindrance or electronic effects of substituents. To address this:
Q. What methodologies are recommended for assessing the ecological impact of this compound in preclinical studies?
Despite limited ecotoxicology data, researchers should:
- Conduct biodegradation assays (e.g., OECD 301F) to estimate persistence in aqueous systems.
- Evaluate bioaccumulation potential using logP values (predicted via software like ACD/Labs) and compare to regulatory thresholds (e.g., logP < 3.0 for low risk) .
- Perform soil mobility studies using column chromatography to assess leaching potential .
Q. How can this compound be integrated into antibody-drug conjugates (ADCs) while ensuring linker stability?
As a non-cleavable ADC linker, its stability in systemic circulation is critical. Methodological steps include:
- Conjugation Optimization : Use maleimide-thiol chemistry to attach the compound to cysteine residues on antibodies. Monitor drug-to-antibody ratio (DAR) via HIC-HPLC .
- Stability Testing : Incubate ADCs in human plasma at 37°C for 7 days and analyze via SEC-HPLC for aggregation or linker cleavage .
- In Vivo Validation : Assess pharmacokinetics in rodent models to confirm minimal off-target release .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug candidates?
- Fit data to four-parameter logistic models (e.g., Hill equation) to calculate IC₅₀ values.
- Use ANOVA with Tukey’s post-hoc test to compare efficacy across derivatives.
- Address variability by repeating experiments in triplicate and reporting SEM .
Q. How should researchers design experiments to investigate the role of this compound in protein-ligand interactions?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) between the compound and target proteins.
- X-ray Crystallography : Co-crystallize the compound with proteins to resolve binding modes at atomic resolution.
- Molecular Dynamics Simulations : Simulate interactions over 100 ns trajectories to identify stable binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
